molecular formula C19H16FN5S B2573234 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-12-2

3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2573234
CAS No.: 863458-12-2
M. Wt: 365.43
InChI Key: CCXJXCSAOIBVSR-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 4-fluorobenzylamine with a suitable nitrile under acidic or basic conditions to form the intermediate triazole.

  • Thioether Formation: : The intermediate triazole is then reacted with 1-phenylethylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the thioether group at the 7-position.

  • Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the triazolopyrimidine core or the aromatic rings, potentially altering the electronic properties and biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), alkylating agents, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with varied biological activities.

Scientific Research Applications

3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-methylbenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-bromobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-13(15-5-3-2-4-6-15)26-19-17-18(21-12-22-19)25(24-23-17)11-14-7-9-16(20)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJXCSAOIBVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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